molecular formula C12H14O4 B15092873 2-Methyl-4-(oxolan-3-yloxy)benzoic acid

2-Methyl-4-(oxolan-3-yloxy)benzoic acid

Cat. No.: B15092873
M. Wt: 222.24 g/mol
InChI Key: ZXPRRUMDBPFDTN-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxolan-3-yloxy)benzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a methyl group, and the hydrogen atom at the 4-position is replaced by an oxolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxolan-3-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-methyl-4-hydroxybenzoic acid with oxolan-3-ol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 2-methyl-4-(oxolan-3-yloxy)benzyl alcohol or aldehyde.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-Methyl-4-(oxolan-3-yloxy)benzoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxolan-3-yloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(oxolan-3-yloxy)benzoic acid: Similar structure but lacks the methyl group at the 2-position.

    2-Methylbenzoic acid: Similar structure but lacks the oxolan-3-yloxy group at the 4-position.

    4-(Nonyloxy)benzoic acid: Similar structure but with a different alkoxy group at the 4-position.

Uniqueness

2-Methyl-4-(oxolan-3-yloxy)benzoic acid is unique due to the presence of both the methyl group and the oxolan-3-yloxy group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-4-(oxolan-3-yloxy)benzoic acid

InChI

InChI=1S/C12H14O4/c1-8-6-9(2-3-11(8)12(13)14)16-10-4-5-15-7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,14)

InChI Key

ZXPRRUMDBPFDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCOC2)C(=O)O

Origin of Product

United States

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